MFCD24943187
Overview
Description
MFCD24943187: is an organic compound with the molecular formula C13H15BrO2 and a molecular weight of 283.17 g/mol . It is also known as tert-butyl (E)-3-(4-bromophenyl)acrylate. This compound is characterized by the presence of a bromophenyl group attached to an acrylic acid moiety, which is esterified with tert-butyl alcohol.
Mechanism of Action
Target of Action
It is known that this compound is a potential precursor to biologically active natural products like indiacen a and indiacen b . These natural products have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD24943187 typically involves the esterification of trans-3-(4-Bromophenyl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using similar catalysts and conditions as those used in laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group.
Reduction: Reduction reactions can target the double bond in the acrylic acid moiety.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products:
Oxidation: Products include bromophenyl acetic acid derivatives.
Reduction: Products include saturated esters.
Substitution: Products include substituted phenylacrylic acid esters.
Scientific Research Applications
Chemistry: In chemistry, MFCD24943187 is used as an intermediate in the synthesis of more complex organic molecules .
Biology: The compound can be used in the study of biological pathways involving brominated aromatic compounds.
Industry: In industry, it can be used in the production of polymers and other materials that require brominated aromatic compounds.
Comparison with Similar Compounds
- trans-3-(4-Chlorophenyl)acrylic acid tert-butyl ester
- trans-3-(4-Fluorophenyl)acrylic acid tert-butyl ester
- trans-3-(4-Methylphenyl)acrylic acid tert-butyl ester
Uniqueness: The presence of the bromine atom in MFCD24943187 makes it more reactive in substitution reactions compared to its chloro, fluoro, and methyl analogs. This unique reactivity can be exploited in various synthetic applications .
Properties
IUPAC Name |
tert-butyl 3-(4-bromophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPDSVNJARXKCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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